molecular formula C12H14N2O4 B5120243 N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide

Cat. No. B5120243
M. Wt: 250.25 g/mol
InChI Key: BBTNACDCSMHZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. The chemical structure of MDMA is similar to both amphetamines and hallucinogens, making it a unique substance with a complex mechanism of action. In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide works by increasing the activity of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Specifically, N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide causes the release of large amounts of serotonin from presynaptic neurons, leading to increased activity at serotonin receptors. This increased activity is thought to be responsible for the drug's euphoric and empathogenic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide also has a number of other physiological effects. These include increased heart rate and blood pressure, as well as elevated body temperature and dehydration. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide has been associated with cognitive deficits and other negative health effects.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide has a number of advantages as a research tool, including its ability to induce a state of heightened empathy and social bonding. However, the drug's effects on neurotransmitter systems can make it difficult to study specific brain regions or circuits. Additionally, the potential for abuse and negative health effects associated with long-term use make it important to use caution when conducting research with N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide.

Future Directions

There are a number of areas where future research on N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide could be valuable. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of PTSD and other mental health conditions. Additionally, further research is needed to better understand the drug's mechanism of action and its effects on specific brain regions and circuits. Finally, there is a need for continued research into the potential negative health effects associated with long-term N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide use, as well as strategies for minimizing these risks.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide is synthesized using a multi-step process that involves the reaction of safrole with hydrochloric acid, followed by reduction with sodium borohydride, and then reductive amination with ethylamine. The resulting product is a white crystalline powder that is typically sold in pill form.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall well-being in patients. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylethanediamide has been investigated as a potential treatment for other mental health conditions such as depression and social anxiety.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-2-13-11(15)12(16)14-6-8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNACDCSMHZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide

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